(2-Bromo-5-iodophenyl)(thiomorpholino)methanone
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Overview
Description
(2-Bromo-5-iodophenyl)(thiomorpholino)methanone is an organic compound with the molecular formula C11H11BrINOS It is a complex molecule that contains bromine, iodine, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-iodophenyl)(thiomorpholino)methanone typically involves the reaction of 2-bromo-5-iodobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling of hazardous reagents like bromine and iodine compounds .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-iodophenyl)(thiomorpholino)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiomorpholine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
(2-Bromo-5-iodophenyl)(thiomorpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-iodophenyl)(thiomorpholino)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine and iodine atoms may play a role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone: This compound has a similar structure but with a fluorine atom instead of iodine.
2-Bromo-5-iodophenyl methyl sulphone: This compound contains a sulfone group instead of the thiomorpholine ring.
Uniqueness
The thiomorpholine ring also adds to its distinctiveness by providing additional sites for chemical modifications .
Properties
Molecular Formula |
C11H11BrINOS |
---|---|
Molecular Weight |
412.09 g/mol |
IUPAC Name |
(2-bromo-5-iodophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11BrINOS/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
OFJNLDBUPVWXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)I)Br |
Origin of Product |
United States |
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